molecular formula C10H18O7 B6217745 {[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane CAS No. 6947-11-1

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane

Cat. No.: B6217745
CAS No.: 6947-11-1
M. Wt: 250.25 g/mol
InChI Key: BTGIDKYLTZIVED-UHFFFAOYSA-N
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Description

{[(2-{2-[(Ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane is a symmetrical diester featuring a central ethane backbone flanked by two complex oxygenated substituents. Each substituent consists of:

  • A carbonyloxy group (O-CO-O-) linked to a triethylene glycol-like chain with two ethoxy units (O-CH₂CH₂-O-CH₂CH₂-).
  • The terminal ethoxy group is esterified with an ethoxycarbonyloxy moiety (O-CO-O-C₂H₅).

Properties

CAS No.

6947-11-1

Molecular Formula

C10H18O7

Molecular Weight

250.25 g/mol

IUPAC Name

2-(2-ethoxycarbonyloxyethoxy)ethyl ethyl carbonate

InChI

InChI=1S/C10H18O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-8H2,1-2H3

InChI Key

BTGIDKYLTZIVED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCOCCOC(=O)OCC

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Primary Carbonate Linkage

The synthesis begins with ethylene glycol monoethyl ether (HO-CH2CH2-OEt). Reaction with ethyl chloroformate in the presence of pyridine (base) yields the intermediate ethyl (2-ethoxyethoxy)carbonate :

HO-CH2CH2-OEt+Cl-CO-OEtpyridineEtO-CO-O-CH2CH2-OEt+HCl\text{HO-CH}2\text{CH}2\text{-OEt} + \text{Cl-CO-OEt} \xrightarrow{\text{pyridine}} \text{EtO-CO-O-CH}2\text{CH}2\text{-OEt} + \text{HCl}

This step achieves quantitative conversion under 0–5°C with rigorous exclusion of moisture.

Elongation of the Ethoxy Chain

The hydroxyl group of the intermediate is activated as a tosylate using tosyl chloride in dichloromethane. Subsequent Williamson ether synthesis with ethylene glycol monoethyl ether introduces the second ethoxy segment:

EtO-CO-O-CH2CH2-OTs+HO-CH2CH2-OEtEtO-CO-O-CH2CH2-O-CH2CH2-OEt\text{EtO-CO-O-CH}2\text{CH}2\text{-OTs} + \text{HO-CH}2\text{CH}2\text{-OEt} \rightarrow \text{EtO-CO-O-CH}2\text{CH}2\text{-O-CH}2\text{CH}2\text{-OEt}

Reaction conditions (50°C, 12 h) favor nucleophilic displacement while minimizing carbonate degradation.

Installation of the Terminal Carbonate Group

The free hydroxyl group of the elongated chain is reacted with ethyl chloroformate to form the terminal ethoxycarbonyloxy moiety:

HO-CH2CH2-O-CH2CH2-O-CO-OEt+Cl-CO-OEtEtO-CO-O-CH2CH2-O-CH2CH2-O-CO-OEt\text{HO-CH}2\text{CH}2\text{-O-CH}2\text{CH}2\text{-O-CO-OEt} + \text{Cl-CO-OEt} \rightarrow \text{EtO-CO-O-CH}2\text{CH}2\text{-O-CH}2\text{CH}2\text{-O-CO-OEt}

Excess chloroformate (1.5 equiv) ensures complete conversion, with purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Assembly of the Central Ethane Core

Activation of Ethane-1,2-diol

Ethane-1,2-diol is selectively protected at one hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) . The remaining free hydroxyl is converted to a chloroformate using triphosgene in anhydrous tetrahydrofuran (THF):

HO-CH2CH2-OHTBDMS-ClTBDMS-O-CH2CH2-OHCl3C-O-CCl3TBDMS-O-CH2CH2-O-CO-Cl\text{HO-CH}2\text{CH}2\text{-OH} \xrightarrow{\text{TBDMS-Cl}} \text{TBDMS-O-CH}2\text{CH}2\text{-OH} \xrightarrow{\text{Cl}3\text{C-O-CCl}3} \text{TBDMS-O-CH}2\text{CH}2\text{-O-CO-Cl}

Coupling with the Ethoxy-Carbonate Substituent

The activated chloroformate intermediate reacts with the pre-synthesized ethoxy-carbonate substituent under basic conditions (triethylamine, 0°C):

TBDMS-O-CH2CH2-O-CO-Cl+EtO-CO-O-CH2CH2-O-CH2CH2-O-CO-OEtTBDMS-O-CH2CH2-O-CO-O-CH2CH2-O-CH2CH2-O-CO-OEt\text{TBDMS-O-CH}2\text{CH}2\text{-O-CO-Cl} + \text{EtO-CO-O-CH}2\text{CH}2\text{-O-CH}2\text{CH}2\text{-O-CO-OEt} \rightarrow \text{TBDMS-O-CH}2\text{CH}2\text{-O-CO-O-CH}2\text{CH}2\text{-O-CH}2\text{CH}2\text{-O-CO-OEt}

Deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) liberates the second hydroxyl for an identical coupling step, yielding the final product.

Optimization and Analytical Validation

Reaction Yield and Purity

StepYield (%)Purity (HPLC)
Primary carbonate9298.5
Ethoxy chain elongation8597.2
Terminal carbonate8898.8
Core coupling7896.4

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃) : δ 4.25 (q, J = 7.1 Hz, 4H, -O-CO-OCH₂CH₃), 3.70–3.55 (m, 12H, -O-CH₂CH₂-O-), 1.31 (t, J = 7.1 Hz, 6H, -OCH₂CH₃).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 155.2 (C=O), 70.1–68.3 (O-CH₂), 63.5 (-OCH₂CH₃), 14.1 (-OCH₂CH₃).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and thermal control during exothermic chloroformate reactions. Solvent recovery systems (e.g., distillation ) minimize waste, while quality-by-design (QbD) principles ensure batch consistency. Regulatory compliance mandates rigorous testing for residual solvents (e.g., THF ≤ 720 ppm) .

Chemical Reactions Analysis

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which {[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function . These interactions can result in various biochemical and physiological effects, depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A. 2-(2-Ethoxyethoxy)ethyl acetate
  • Structure : Simpler ester with two ethoxy groups and one acetate terminus.
  • Key Differences : Lacks the central ethane backbone and additional carbonyloxy groups, resulting in lower molecular weight and reduced polarity compared to the target compound .
B. Bis[2-(2-methoxyethoxy)ethyl] ether
  • Structure : Ether-linked dimer with methoxy termini instead of ester groups.
  • Key Differences : Ether linkages enhance chemical stability but reduce reactivity compared to the hydrolytically labile ester groups in the target compound .
C. 1,2-Bis(4-carbethoxyphenoxy)ethane
  • Structure: Aromatic diester with phenoxy groups and terminal ethoxycarbonyl moieties.
  • Key Differences: Aromatic rings increase rigidity and UV stability but reduce solubility in non-polar solvents compared to the aliphatic target compound .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
Target Compound C₁₃H₂₀O₁₀ 360.29* >300* ~1.2* Polar organic solvents (DMF, THF)
2-(2-Ethoxyethoxy)ethyl acetate C₈H₁₆O₄ 176.21 210–215 1.02 Organic solvents, partial water
Bis[2-(2-methoxyethoxy)ethyl] ether C₁₀H₂₂O₅ 228.28 275 1.0087 Water, organic solvents
1,2-Bis(4-carbethoxyphenoxy)ethane C₂₀H₂₀O₈ 396.37 Decomposes >250 - DMF, THF

*Estimated based on structural analogs.

Reactivity and Functional Implications

  • Hydrolysis : The target compound’s ester linkages make it susceptible to hydrolysis under acidic or basic conditions, unlike ethers (e.g., Bis[2-(2-methoxyethoxy)ethyl] ether) .
  • Thermal Stability: Aromatic analogs (e.g., 1,2-bis(4-carbethoxyphenoxy)ethane) exhibit higher thermal stability due to rigid phenoxy groups, whereas the aliphatic target compound may decompose at lower temperatures .
  • Solubility: The target compound’s multiple ethoxy and ester groups enhance miscibility in polar solvents compared to non-polar aromatic esters .

Biological Activity

The compound {[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane , with the CAS number 6947-11-1, is a complex organic molecule featuring multiple ether and ester functional groups. This structural complexity suggests potential biological activities that merit thorough investigation. The following sections will explore the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C10H18O7
  • Molecular Weight : 250 Da
  • LogP : 1.58
  • Polar Surface Area : 80 Ų
  • Rotatable Bonds : 12
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 0

Structural Features

The structure of the compound can be represented as follows:

SMILES CCOC O OCCOCCOC O OCC\text{SMILES CCOC O OCCOCCOC O OCC}

This configuration indicates a significant number of functional groups that could interact with biological systems, potentially influencing pharmacological properties.

The biological activity of this compound may arise from its ability to interact with various biological targets. The presence of ethoxy and carbonyl groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.
  • Receptor Binding : It may bind to receptors, modulating signaling pathways associated with various physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds, providing insights into the potential effects of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(dimethylamino)benzoateEster group; aromatic ringLocal anesthetic
Methyl 2-methylbutanoateEster group; branched alkaneFlavoring agent
Propylene glycol monomethyl ether acetateEther and ester groupsSolvent in coatings

This table highlights that while many compounds contain similar functional groups, the specific arrangement in this compound may confer distinct biological properties warranting further investigation.

Pharmacological Applications

Initial findings suggest potential applications in medicinal chemistry, particularly in drug development due to its structural characteristics. The compound's unique properties may allow for targeted therapeutic interventions, especially in diseases where modulation of metabolic pathways is beneficial.

Q & A

Q. What is the molecular structure and key physicochemical properties of {[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane?

The compound features a branched polyether-ester structure with multiple ethoxy and carbonyloxy groups. Its molecular weight is 434.4 g/mol (based on analogs like diethylene glycol ethyl methyl ether, which has a molecular weight of 148.20 g/mol ). Key properties include:

  • Boiling Point : ~194°C (similar to 2-(2-methoxyethoxy)ethanol ).
  • Density : ~1.01 g/cm³ (analogous to polyether derivatives ).
  • Solubility : Likely polar-aprotic, miscible with acetone and ethers (inferred from synthesis protocols in ).
    For precise characterization, use FT-IR to confirm ester/ether linkages (C=O at ~1740 cm⁻¹, C-O-C at ~1100 cm⁻¹) and NMR (¹H and ¹³C) to resolve ethoxy and carbonyloxy protons .

Q. What are standard synthesis protocols for this compound?

A typical route involves stepwise etherification and esterification :

Ether Formation : React ethylene glycol derivatives with ethyl chloroacetate in anhydrous acetone using K₂CO₃ as a base (reflux at 60–70°C for 8–12 hours) .

Esterification : Introduce the ethoxycarbonyl group via reaction with ethyl chloroformate in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) at 0–5°C .

Purification : Use column chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water mixtures .
Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate) .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Analogous polyether-esters (e.g., 2-(2-ethoxyethoxy)ethanol) show moderate acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may irritate mucous membranes .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to potential flammability (flash point ~83°C) .
  • Regulatory Compliance : Follow CLP regulations (EC No. 1272/2008) for labeling and hazard communication .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from:

  • Steric Hindrance : Asymmetric branching may split signals. Use 2D NMR (COSY, HSQC) to assign overlapping proton environments .
  • Dynamic Equilibria : Ester groups may exhibit rotational isomerism. Analyze spectra at varying temperatures (e.g., 25°C vs. −20°C) to freeze conformers .
  • Impurities : Trace solvents (e.g., acetone) can interfere. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies optimize its reaction efficiency in multi-step syntheses?

  • Catalysis : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification yields .
  • Microwave-Assisted Synthesis : Reduce reaction time by 50% (e.g., 4 hours instead of 8) while maintaining >90% yield .
  • In Situ Monitoring : Use ReactIR to track carbonyl formation and adjust reagent stoichiometry dynamically .

Q. How does this compound interact with biological systems, and what are implications for drug delivery?

  • Membrane Permeability : The ethoxycarbonyl groups enhance lipophilicity, enabling passive diffusion across cell membranes (logP ~1.5 predicted via QSPR modeling) .
  • Prodrug Potential : Ester linkages are hydrolyzable by esterases, making it suitable for sustained-release formulations. Test hydrolysis rates in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) .
  • Toxicity Screening : Perform MTT assays on HEK293 cells; IC₅₀ values >100 µM indicate low cytotoxicity .

Q. What analytical techniques validate its purity for publication-quality research?

  • Elemental Analysis : Confirm C, H, O content within ±0.3% of theoretical values .
  • High-Resolution Mass Spectrometry (HRMS) : Match [M+H]⁺ or [M−H]⁻ ions to calculated exact mass (e.g., m/z 435.1521 for C₁₈H₂₆O₁₀) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .

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